molecular formula C17H19FN4OS B2573546 1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105236-94-9

1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2573546
CAS No.: 1105236-94-9
M. Wt: 346.42
InChI Key: QNLYHSCKCSOVQV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a synthetic small molecule based on the pyrazolo[3,4-d]pyridazine scaffold, a heterocyclic system of significant interest in modern drug discovery . The pyridazine ring is characterized by a high dipole moment and robust, dual hydrogen-bonding capacity, which are key properties for facilitating specific interactions with biological targets such as enzymes and receptors . The specific substitution pattern on this core structure—featuring a 4-fluorophenyl group at the 1-position, an isopropyl group at the 4-position, and a (2-methoxyethyl)thio ether at the 7-position—is designed to optimize the compound's physicochemical properties and its binding affinity for specific pockets within active sites. The (2-methoxyethyl)thio side chain, in particular, can enhance solubility and provide a vector for additional interactions. Compounds featuring the pyrazolo[3,4-d]pyridazine heterocycle and related structures are extensively investigated as potent inhibitors of various therapeutically relevant protein kinases, including EGFR and CDK-2, which are critical targets in oncology research . Furthermore, this heterocyclic system is found in molecules studied as antagonists for receptors like the H1 receptor, indicating potential applications in immunology and inflammation . Its inherent polarity and hydrogen-bonding profile can also be leveraged to fine-tune key parameters in candidate optimization, such as reducing undesired interactions with the cardiac hERG potassium channel . This product is intended for use in non-clinical research, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, enzymatic and cellular assay development, and early-stage investigational biology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-7-(2-methoxyethylsulfanyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-11(2)15-14-10-19-22(13-6-4-12(18)5-7-13)16(14)17(21-20-15)24-9-8-23-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYHSCKCSOVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core with specific substitutions that may influence its biological activity. The presence of a fluorophenyl group and a methoxyethyl thio moiety contributes to its lipophilicity and interaction with biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have shown potential as inhibitors of various kinases, including p38 MAP kinase. This inhibition can lead to reduced inflammation and modulation of cell signaling pathways involved in disease processes .
  • Antiproliferative Effects : Some studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Biological Activity Data

Biological Activity Effect Reference
Kinase InhibitionInhibition of p38 MAP kinase
CytotoxicityReduced viability in cancer cells
Antiinflammatory PropertiesModulation of inflammatory pathways

Case Studies

  • Inhibition of p38 MAP Kinase :
    A study reported the synthesis of various pyrazolo compounds that demonstrated potent inhibition of p38 MAP kinase with IC50 values in the low micromolar range. The structure-activity relationship (SAR) highlighted the significance of specific substituents on the pyrazole ring for enhancing inhibitory potency .
  • Antiproliferative Activity :
    In vitro assays on human cancer cell lines revealed that derivatives similar to this compound exhibited significant cytotoxic effects. For instance, one derivative caused complete cell death at concentrations above 50 µM, while another showed no significant toxicity at lower doses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable oral bioavailability and metabolic stability. However, further investigation into its toxicity profile is necessary to ensure safety for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogous pyrazolo derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine (Target) Pyrazolo[3,4-d]pyridazine 1-(4-fluorophenyl), 4-isopropyl, 7-((2-methoxyethyl)thio) Not explicitly described (inferred: thiol alkylation or coupling reactions) Kinase inhibition, oncology
3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine Pyrazolo[3,4-d]pyrimidine 1-(4-nitrophenyl), 3-(4-fluorophenyl), 4-amino Reflux with formamide Anticancer, enzyme inhibition
6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 6-tert-butyl, 1-(4-fluorophenyl) PyBOP-mediated amination in DMF Kinase modulation
4-Isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol Pyrazolo[3,4-d]pyridazine 1-(2-methoxyphenyl), 4-isopropyl, 7-thiol Commercial synthesis (vendor: EOS Med Chem) Medicinal chemistry research

Key Observations:

Structural Variations: The target compound substitutes position 7 with a 2-methoxyethylthio group, contrasting with the 7-thiol in or the 4-amino group in . This thioether modification may reduce oxidative susceptibility compared to free thiols. The 1-(4-fluorophenyl) group is shared with and , but uses a 2-methoxyphenyl substituent, which alters electronic properties and steric accessibility.

Synthetic Approaches: Pyrazolo-pyrimidines in are synthesized via formamide reflux, whereas pyrazolo-pyridazines (e.g., ) likely require thiol-alkylation or nucleophilic substitution for sulfur-containing substituents.

Pharmacological Implications :

  • Nitro groups (e.g., in ) are often associated with prodrug activation but may raise toxicity concerns. The target compound avoids this via fluorophenyl and methoxyethylthio groups.
  • tert-Butyl substituents (as in ) enhance metabolic stability but may reduce solubility, whereas the target’s 2-methoxyethyl chain balances lipophilicity and aqueous compatibility.

Research Findings and Trends

  • Kinase Inhibition : Pyrazolo-pyridazines with electron-withdrawing substituents (e.g., 4-fluorophenyl) show affinity for ATP-binding pockets in kinases. The target’s 4-isopropyl group may confer selectivity toward specific kinase isoforms .
  • Solubility vs. Stability : The 2-methoxyethylthio group in the target compound likely improves solubility over alkylthio analogs (e.g., ) without sacrificing stability, a critical factor for oral bioavailability.
  • Synthetic Scalability : Methods in using PyBOP and DMF suggest scalable routes for functionalizing similar cores, though thioether formation may require optimization to avoid byproducts.

Q & A

Basic: What are the key synthetic pathways for this compound, and what analytical techniques are critical for confirming its purity?

Answer:
The synthesis involves multi-step routes, starting with the condensation of hydrazones with substituted pyridazines under acidic conditions to form the pyrazolo[3,4-d]pyridazine core . Introducing the 2-methoxyethylthio group typically employs nucleophilic substitution or thiol-ene reactions. For example, reacting a pre-functionalized pyridazine intermediate with 2-methoxyethanethiol in the presence of a base (e.g., NaH) can achieve this .
Analytical validation:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry, particularly the substitution pattern of the fluorophenyl and isopropyl groups .
  • HPLC (with UV detection at 254 nm) ensures purity (>95%) and identifies byproducts like unreacted starting materials .

Advanced: How can researchers optimize synthetic yield when scaling from milligram to gram quantities?

Answer:
Yield optimization requires:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
  • Catalyst tuning: Palladium-based catalysts (e.g., Pd/C) improve efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Temperature control: Maintaining 60–80°C during cyclization steps reduces kinetic byproducts .
    Scale-up considerations:
  • Use gradient elution in column chromatography for efficient separation.
  • Recrystallization in ethanol/water mixtures enhances purity without significant yield loss .

Basic: What structural features influence solubility and stability under experimental conditions?

Answer:

  • Solubility: The 2-methoxyethylthio group increases polarity, favoring solubility in DMSO or methanol. The fluorophenyl group contributes to hydrophobicity, requiring balanced solvent systems (e.g., DMSO:H₂O = 9:1) for in vitro assays .
  • Stability:
    • The thioether bond is susceptible to oxidation; storage under nitrogen at -20°C is recommended.
    • Acidic conditions (pH < 5) may hydrolyze the pyridazine ring, necessitating pH-neutral buffers during biological testing .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter IC₅₀ values. Validate activity using orthogonal assays (e.g., fluorescence polarization and radiometric kinase assays) .
  • Impurity interference: Trace byproducts (e.g., des-thio derivatives) may confound results. Repurify the compound via preparative HPLC before retesting .
  • Structural analogs: Compare with compounds like 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine to identify SAR trends (see Table 1 in ).

Advanced: What computational methods predict binding affinity to kinase targets, and how can models be validated?

Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions with ATP-binding pockets of kinases (e.g., CDK2). Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic contacts with the isopropyl group .
  • Molecular dynamics (MD) simulations: Assess binding stability over 100 ns trajectories using AMBER or GROMACS.
    Experimental validation:
  • Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.
  • Use alanine-scanning mutagenesis to confirm critical residues identified in silico .

Basic: What are the primary degradation pathways under accelerated stability testing?

Answer:

  • Hydrolysis: The thioether bond degrades in aqueous buffers at pH > 8, forming a sulfoxide derivative (detectable via LC-MS at m/z +16) .
  • Oxidation: The pyrazolopyridazine core undergoes photodegradation under UV light, producing a quinazoline-like byproduct. Mitigate by storing in amber vials and adding antioxidants (e.g., 0.1% BHT) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or IR spectra may stem from:

  • Tautomerism: The pyrazolopyridazine system can exist in multiple tautomeric forms. Use 2D NMR (HSQC, HMBC) to assign protons and carbons unambiguously .
  • Dynamic effects: Rotameric states of the isopropyl group split signals in ¹H NMR. Acquire spectra at elevated temperatures (e.g., 50°C) to coalesce peaks .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent pairs: Ethanol/water (7:3) or ethyl acetate/hexane (1:2) yield high-purity crystals.
  • Cooling rate: Gradual cooling from 60°C to 4°C over 12 hours prevents amorphous solid formation .

Advanced: What strategies improve selectivity in kinase inhibition assays?

Answer:

  • ATP concentration modulation: Use ATP levels closer to physiological conditions (1–2 mM) to reduce false positives.
  • Counter-screening: Test against off-target kinases (e.g., PKA, PKC) to identify scaffold-specific interactions .

Basic: How is the compound’s logP experimentally determined, and what values are typical?

Answer:

  • Shake-flask method: Partition between octanol and PBS (pH 7.4). UV-Vis quantification gives logP ≈ 2.8, consistent with its moderate hydrophobicity .
  • HPLC retention time correlation: Compare with standards of known logP (e.g., caffeine, naproxen) .

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